5,5,8-trimethyl-2H,3H,5H,5aH,6H,7H,8H,9H,9aH-isothiochromeno[3,4-d][1,3]thiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,8-trimethyl-2H,3H,5H,5aH,6H,7H,8H,9H,9aH-isothiochromeno[3,4-d][1,3]thiazol-2-one is a complex organic compound with a unique structure that combines elements of isothiochromene and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,8-trimethyl-2H,3H,5H,5aH,6H,7H,8H,9H,9aH-isothiochromeno[3,4-d][1,3]thiazol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5,8-trimethyl-2H,3H,5H,5aH,6H,7H,8H,9H,9aH-isothiochromeno[3,4-d][1,3]thiazol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
5,5,8-trimethyl-2H,3H,5H,5aH,6H,7H,8H,9H,9aH-isothiochromeno[3,4-d][1,3]thiazol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5,8-trimethyl-2H,3H,5H,5aH,6H,7H,8H,9H,9aH-isothiochromeno[3,4-d][1,3]thiazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,7,9-trimethyl-2H,3H,5H,6H,7H,8H,9H-[1,3]oxazolo[3,2-a]azepin-4-ium perchlorate .
- 6-hydroxy-3,5a,9-trimethyl-3a,5,5a,6,7,9b-hexahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione .
Uniqueness
5,5,8-trimethyl-2H,3H,5H,5aH,6H,7H,8H,9H,9aH-isothiochromeno[3,4-d][1,3]thiazol-2-one stands out due to its unique combination of isothiochromene and thiazole structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H19NOS2 |
---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
5,5,8-trimethyl-5a,6,7,8,9,9a-hexahydro-3H-isothiochromeno[3,4-d][1,3]thiazol-2-one |
InChI |
InChI=1S/C13H19NOS2/c1-7-4-5-9-8(6-7)10-11(14-12(15)16-10)17-13(9,2)3/h7-9H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
OQJMAILQCVBBBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)C3=C(NC(=O)S3)SC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.